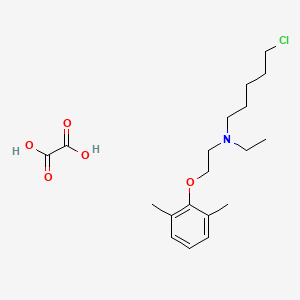
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate is a chemical compound with the molecular formula C19H30ClNO5. It is known for its unique structure, which includes a pentylamine backbone, a chloro substituent, and an oxalate group.
Métodos De Preparación
The synthesis of 1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves several steps. The synthetic route typically starts with the preparation of the pentylamine backbone, followed by the introduction of the chloro substituent and the xylyloxyethyl group. The final step involves the formation of the oxalate salt. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Análisis De Reacciones Químicas
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Pentylamine, 5-chloro-N-ethyl-N-(2-(2,6-xylyloxy)ethyl)-, oxalate can be compared with other similar compounds, such as:
5-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethyl-1-pentanamine ethanedioate: This compound has a similar structure but different substituents, leading to variations in its chemical properties and applications.
Other pentylamine derivatives: These compounds share the pentylamine backbone but differ in their substituents and functional groups, resulting in unique properties and uses.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
42054-99-9 |
|---|---|
Fórmula molecular |
C19H30ClNO5 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
5-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-N-ethylpentan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H28ClNO.C2H2O4/c1-4-19(12-7-5-6-11-18)13-14-20-17-15(2)9-8-10-16(17)3;3-1(4)2(5)6/h8-10H,4-7,11-14H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
YLAFDCGNUWUPTH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCCCl)CCOC1=C(C=CC=C1C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


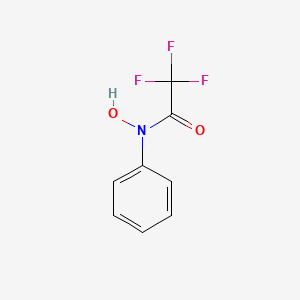
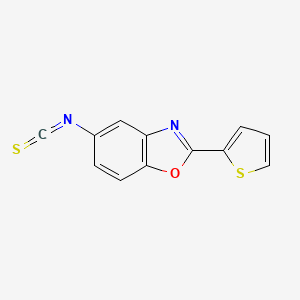
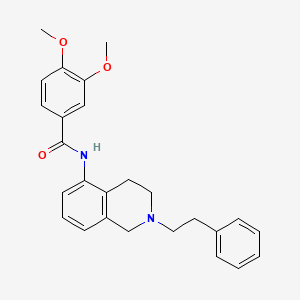
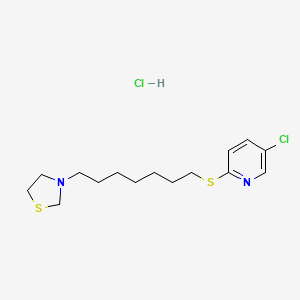

![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
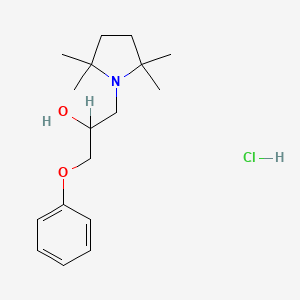
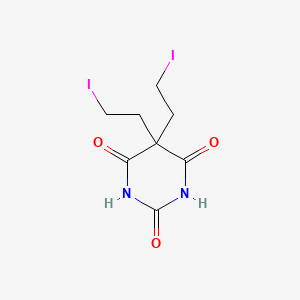
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

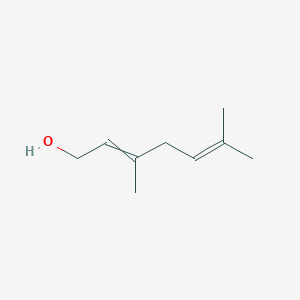
![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

